5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine
Overview
Description
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by a pyridine ring substituted with an ethyl group at the 5-position and a pyrrolidin-3-yloxy group at the 2-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine involves several steps. One common synthetic route includes the reaction of 5-ethyl-2-hydroxypyridine with pyrrolidine in the presence of a suitable base to form the desired product . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine undergoes various chemical reactions, including:
Scientific Research Applications
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine can be compared with other similar compounds, such as:
2-(Pyrrolidin-3-yloxy)pyridine: Lacks the ethyl group at the 5-position, which may affect its chemical reactivity and biological activity.
5-Ethyl-2-hydroxypyridine: Lacks the pyrrolidin-3-yloxy group, which may influence its solubility and interaction with biological targets.
5-Ethyl-2-methylpyridine: Contains a methyl group instead of the pyrrolidin-3-yloxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
5-ethyl-2-pyrrolidin-3-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-9-3-4-11(13-7-9)14-10-5-6-12-8-10/h3-4,7,10,12H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMAMCNZOXAJEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)OC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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